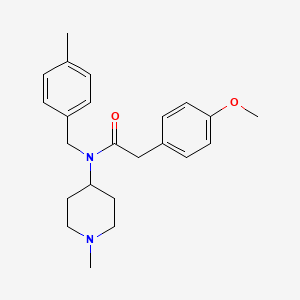

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide

Descripción general

Descripción

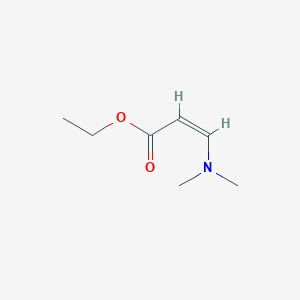

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, also known as MMBA, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 2010 by a group of researchers at the University of Tokyo. Since then, MMBA has been the subject of several scientific studies due to its potential use as a painkiller and its unique mechanism of action.

Aplicaciones Científicas De Investigación

Imaging Probe for 5-HT2A Receptors

- Research Focus : This compound, referred to as AC90179, was evaluated as an imaging probe for 5-HT2A receptors using positron emission tomography (PET) in baboons. The study found that while AC90179 can cross the blood-brain barrier, it did not exhibit tracer retention or specific binding, thus not suitable as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).

Catalytic Hydrogenation for Dye Production

- Research Focus : A study on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, used a novel Pd/C catalyst. This study provides insight into more environmentally friendly production methods for related chemical compounds (Zhang Qun-feng, 2008).

Hydrogen-Bonding Patterns in Acetamides

- Research Focus : The study examined the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, providing insights into the molecular structure and interactions of similar acetamides (López et al., 2010).

Enzyme Inhibitory Activities

- Research Focus : Research on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide analyzed its potential as an inhibitor against various enzymes, showing significant activity against certain enzymes. This study contributes to understanding the bioactive potential of similar acetamides (Virk et al., 2018).

Antioxidant and Antimicrobial Potential

- Research Focus : A study on novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters highlighted their synthesis and evaluated their antioxidant and antimicrobial potential, indicating potential biomedical applications for similar compounds (Harini et al., 2014).

Propiedades

Número CAS |

359878-17-4 |

|---|---|

Nombre del producto |

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide |

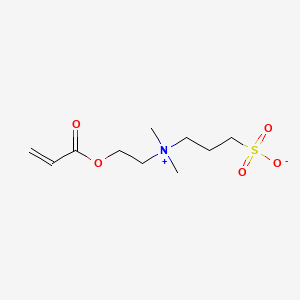

Fórmula molecular |

C23H30N2O2 |

Peso molecular |

366.5 g/mol |

Nombre IUPAC |

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide |

InChI |

InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3 |

Clave InChI |

AHGNJBSTWQOSAB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |

SMILES canónico |

CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |

Apariencia |

Solid powder |

Sinónimos |

2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride AC 90179 AC-90179 AC90179 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)